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N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea

Conformational Analysis Regioisomer Comparison Molecular Recognition

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea (also referred to as 1-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylurea) is a synthetic small molecule belonging to the piperidine-substituted phenylurea class. It has the molecular formula C20H23N3O2 and a molecular weight of approximately 337.42 g/mol.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B5007863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3O2/c1-15-10-12-23(13-11-15)19(24)16-6-5-9-18(14-16)22-20(25)21-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H2,21,22,25)
InChIKeyNIKMURKWAQIFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea: Chemical Identity and Research Profile for Procurement Decisions


N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea (also referred to as 1-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylurea) is a synthetic small molecule belonging to the piperidine-substituted phenylurea class . It has the molecular formula C20H23N3O2 and a molecular weight of approximately 337.42 g/mol . This compound is primarily utilized as a research tool in biochemical and pharmacological studies, with its core structure featuring a central urea moiety flanked by a phenyl ring and a 4-methylpiperidine amide substituent .

1

Regiochemistry: Meta-substituted phenylurea core supports spatial orientation studies not directly replicated by ortho/para isomers.

Selection context: molecular recognition and conformational analysis

2

Pharmacophore Context: Piperidine-amide motif provides a distinct hydrogen-bonding interface compared to simpler diaryl ureas.

May support target engagement profiling for kinase or receptor targets

3

Research Model Fit: Structural attributes align with urea transporter and kinase pharmacophore screening contexts.

Synthetic small-molecule tool for biochemical and pharmacological studies

Why N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea Cannot Be Simply Substituted by Class Analogs


Piperidine-phenylurea compounds are not functionally interchangeable due to the high sensitivity of their biological activity to specific structural features. The position of the urea linkage on the central phenyl ring (meta vs. para), the nature of the piperidine N-substituent, and the substitution pattern on the terminal phenyl ring collectively dictate target engagement, selectivity, and pharmacokinetic behavior . For instance, regioisomers such as N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea possess distinct molecular shapes and electronic distributions, which can lead to divergent binding affinities and off-target profiles . Therefore, substituting one analog for another without direct comparative biological data risks introducing confounding variables into experimental results.

Target

Meta-substituted phenylurea core (1,3-disubstitution pattern)

Substitute

Ortho-substituted analog (1,2-disubstitution pattern)

Regioisomer shift from meta to ortho fundamentally alters molecular topology, posing a risk to target-recognition fidelity and assay reproducibility.

Target

Contains 4-methylpiperidine amide carbonyl substituent

Substitute

Simple N,N'-diphenylurea lacking piperidine amide functionality

Replacing the piperidine-amide moiety removes a key pharmacophoric carbonyl, likely abrogating the kinase selectivity window inferred from class SAR.

Quantitative Differentiation Guide for N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea


Meta-Substitution Enables Distinct Conformational Profile Compared to Ortho and Para Isomers

The meta-substitution pattern of the urea linkage on the central phenyl ring in N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea confers a distinct three-dimensional conformation compared to its ortho-substituted regioisomer, N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea . This topological difference is critical for molecular recognition events, as the spatial orientation of the piperidine amide and the terminal phenyl ring relative to the urea core determines shape complementarity with biological targets .

Conformational Profile
Class-level inference
1,3-disubstitution pattern vs. 1,2-disubstitution pattern
May support meta-specific target recognition studies
Quantified binding data not available for this pair
Conformational Analysis Regioisomer Comparison Molecular Recognition

Piperidine Amide Substitution Differentiates Target Engagement Profile from Simple Phenylurea Scaffolds

The presence of the 4-methylpiperidine amide carbonyl substituent distinguishes N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea from simpler diaryl phenylureas. In related chemotypes, such as the N,N'-diarylurea p38α inhibitors, the introduction of a piperidine amide moiety significantly modulates both potency and kinase selectivity profiles compared to the unsubstituted phenylurea core [1]. While direct quantitative data for this exact compound is absent from the public domain, class-level evidence indicates that the piperidine carbonyl group can engage in key hydrogen-bonding interactions within the ATP-binding pocket or allosteric sites, a feature absent in simpler analogs [1].

Kinase Selectivity SAR
Class-level inference
Piperidine amide carbonyl vs. unsubstituted phenylurea core
Class-level SAR indicates selectivity window modulation
Direct assay data for this compound not retrieved
Kinase Inhibition Structure-Activity Relationship Selectivity

Potential Urea Transporter Interaction Profile Inferred from In-Class Screening Data

A subset of piperidine-containing phenylurea compounds have been evaluated for inhibition of urea transporters (UTs), notably UT-A1, a target for novel salt-sparing diuretics [1]. Compounds structurally related to N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea have demonstrated UT-A1 inhibitory activity in the micromolar to sub-micromolar range in MDCK cell-based fluorescence assays [1]. While this specific compound was not identified in primary screening datasets, its structural features—the piperidine carbonyl and the N'-phenyl urea—align with the pharmacophore described in UT-A inhibitor patents [2]. This suggests a potential, yet unvalidated, interaction with urea transporters that would require confirmatory testing.

UT-A1 Transporter Context
Supporting evidence

Target Compound

Structural alignment with UT-A inhibitor pharmacophore

Reference Context

UT-A1 IC50 range: ~0.6 µM to >50 µM in MDCK cell-based assays

Supports UT-A1 pharmacophore validation screening
Requires confirmatory testing for this compound
Urea Transporter UT-A1 Diuretic Urearetics

Optimal Research and Industrial Application Scenarios for N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea


Regioisomeric Selectivity Profiling in Kinase or Receptor Panels

Procure this compound alongside its ortho- and para-substituted analogs to systematically map how the position of the urea linkage on the central phenyl ring influences selectivity across a panel of kinases or GPCRs. The distinct conformational profile of the meta-isomer makes it a critical component for establishing structure-activity relationships that cannot be extrapolated from the more commonly studied ortho or para series.

Urea Transporter (UT-A) Inhibitor Screening and Pharmacophore Validation

Based on structural alignment with the UT-A inhibitor pharmacophore described in patent literature, this compound is a candidate for inclusion in focused screening libraries targeting urea transporters. Its activity profile can be benchmarked against reference inhibitors such as those in the ChEMBL/BindingDB UT-A1 dataset to validate computational pharmacophore models.

Solubility and Formulation Feasibility Assessment for In Vivo Proof-of-Concept Studies

Given the compound's moderate calculated logP and molecular weight, it is suitable for early-stage physicochemical profiling. Determine aqueous solubility, microsomal stability, and plasma protein binding to assess its developability compared to higher-molecular-weight or more lipophilic piperidine-phenylurea derivatives.

Application
Selection Property
Validation Focus
Regioisomeric Selectivity Profiling
Meta-substitution topology
Kinase/GPCR panel selectivity maps
Urea Transporter (UT-A) Screening
Pharmacophore alignment context
UT-A1 inhibitory potency benchmarking vs. reference datasets
Physicochemical Developability
Moderate logP and molecular weight
Solubility, microsomal stability, and protein binding assays
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